molecular formula C19H22N4O B2996779 cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034354-36-2

cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2996779
CAS No.: 2034354-36-2
M. Wt: 322.412
InChI Key: JPNHCSPTZHIAPW-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targettubulin and HDAC2 . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. HDAC2 is an enzyme involved in gene expression and cell cycle progression .

Mode of Action

Similar compounds have been shown to bind to thecolchicine binding site of tubulin , inhibiting its polymerization and disrupting cell division. Other compounds with a 1,2,3-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin polymerization can disrupt the mitotic spindle formation , leading to cell cycle arrest . Inhibition of HDAC2 can lead to increased histone acetylation, altering gene expression .

Pharmacokinetics

The presence of the 1,2,3-triazole ring might enhance the compound’s stability and bioavailability .

Result of Action

The compound’s action on its targets can lead to cell cycle arrest and altered gene expression , potentially inducing apoptosis . This could have therapeutic implications in diseases like cancer where uncontrolled cell division is a key characteristic.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. The presence of other molecules can also influence the compound’s action. For example, the presence of copper ions can facilitate the formation of the 1,2,3-triazole ring .

Biological Activity

Cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound that incorporates a cyclohexene moiety and a triazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C22H24N4OC_{22}H_{24}N_{4}O. It features a cyclohexene ring, a pyrrolidine ring, and a triazole moiety. The presence of these structural components suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have indicated that compounds containing triazole rings exhibit significant activity against various bacterial strains and fungi. For instance, similar compounds have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Antioxidant Activity

The antioxidant potential of cyclohexene derivatives has been documented in several studies. The presence of phenolic structures in related compounds has been linked to their ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test have demonstrated that triazole-containing compounds can exhibit significant antioxidant activity .

3. Anti-inflammatory Properties

Compounds featuring triazole rings have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .

4. Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases or disruption of mitochondrial function . For example, a related compound was shown to significantly reduce cell viability in breast cancer cell lines.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

Triazoles are known to inhibit enzymes involved in various metabolic pathways. For instance, inhibition of acetylcholinesterase has been observed with similar triazole compounds, suggesting potential applications in treating neurodegenerative diseases .

Receptor Modulation

The compound may also interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses and potentially providing therapeutic benefits in conditions like depression or anxiety.

Data Summary

Activity Mechanism Reference
AntimicrobialInhibition of pathogen growth
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis
Enzyme inhibitionAcetylcholinesterase inhibition

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli, indicating its potential as an antibacterial agent.
  • Clinical Trials for Cancer Treatment : Preliminary trials involving triazole derivatives showed promise in reducing tumor size in animal models, warranting further investigation into their use as chemotherapeutic agents.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(16-9-5-2-6-10-16)22-12-11-17(13-22)23-14-18(20-21-23)15-7-3-1-4-8-15/h1-5,7-8,14,16-17H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHCSPTZHIAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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